molecular formula C12H15NO3 B1656042 2-Acetamido-2-phenylbutyric acid CAS No. 4896-15-5

2-Acetamido-2-phenylbutyric acid

Cat. No.: B1656042
CAS No.: 4896-15-5
M. Wt: 221.25 g/mol
InChI Key: OMIBQLAHWCNOAZ-UHFFFAOYSA-N
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Description

2-Acetamido-2-phenylbutyric acid is a chiral organic compound characterized by a butyric acid backbone (four-carbon chain) substituted with an acetamido (-NHCOCH₃) and a phenyl (-C₆H₅) group at the second carbon position.

Properties

CAS No.

4896-15-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-acetamido-2-phenylbutanoic acid

InChI

InChI=1S/C12H15NO3/c1-3-12(11(15)16,13-9(2)14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

OMIBQLAHWCNOAZ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-acetamido-2-phenylbutyric acid can be contextualized through comparison with analogs, as outlined below:

Table 1: Key Structural Analogs and Similarity Scores

Compound Name CAS Number Structural Features Similarity Score
(R)-2-Acetamido-2-phenylacetic acid 42429-20-9 Acetic acid backbone, R-configuration 0.93
(S)-2-Acetamido-2-phenylacetic acid 28047-15-6 Acetic acid backbone, S-configuration 0.93
2-Benzamido-2-phenylacetic acid 2901-80-6 Benzamido (-NHCOC₆H₅) substituent 1.00
(S)-5-Amino-5-oxo-2-(2-phenylacetamido)pentanoic acid N/A Extended chain (pentanoic acid), amide modification 0.85
(2s)-3-Methyl-2-(2-phenoxyacetamido)butanoic acid 39864-48-7 Phenoxy (-OPh) group, methyl branch N/A

Notes:

  • Similarity Scores (derived from structural alignment algorithms) highlight 2-benzamido-2-phenylacetic acid as the closest analog (score 1.00), differing only in the acetamido/benzamido substitution .
  • Stereochemistry : The (R)- and (S)-configurations of 2-acetamido-2-phenylacetic acid underscore the importance of chirality in pharmacodynamic activity, a factor likely relevant to 2-acetamido-2-phenylbutyric acid as well .

Research Findings and Functional Implications

Physicochemical Properties

  • Solubility : The butyric acid chain in 2-acetamido-2-phenylbutyric acid likely reduces aqueous solubility compared to acetic acid analogs, a trade-off for enhanced lipid bilayer penetration .
  • Stability: Amide bonds in such compounds are generally resistant to hydrolysis, suggesting metabolic stability in vivo, though ester groups (e.g., in phenoxyacetamido derivatives) may introduce susceptibility .

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